

inter-laboratory comparison of lanthanum oxalate characterization

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Compound of Interest

Compound Name: *Lanthanum oxalate*

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A Comparative Guide to the Characterization of Lanthanum Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **lanthanum oxalate** ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot \text{nH}_2\text{O}$), a key intermediate in the production of high-purity lanthanum oxide and a compound of interest in various research and development applications. While a formal inter-laboratory round-robin study on a standardized **lanthanum oxalate** sample is not publicly available, this document compiles and compares characterization data from various published studies. This approach highlights the typical range of results obtained and underscores the influence of synthetic methodologies on the material's physicochemical properties.

The data presented herein is sourced from multiple independent research laboratories. Variations in experimental conditions, instrumentation, and sample preparation methodologies contribute to the observed differences in reported values. Therefore, this guide should be used as a reference for typical findings rather than a direct comparison of product performance against a single standard.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies on the key characterization parameters of **lanthanum oxalate**, primarily focusing on its thermal

decomposition and crystallographic properties.

Thermal Analysis Data

The thermal decomposition of **Lanthanum oxalate** hydrate is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous oxalate to lanthanum carbonate and finally to lanthanum oxide. The precise temperatures for these transitions can vary depending on factors such as heating rate, atmosphere, and the material's crystallinity and particle size.

Laboratory/ Study	Dehydratio n Range (°C)	Anhydrous Oxalate Decomposit ion (°C)	Final Oxide Formation (°C)	Atmospher e	Heating Rate (°C/min)
Study A[1]	Not specified in detail	372.4 - 600	600 - 745.6	Nitrogen	10, 15, 20, 30
Study B[2]	86 - 360	400 - 470	> 710	Air	Not Specified
Study C[3]	~100 - 200	~400 - 420	> 500	Not Specified	Not Specified

Note: The decomposition steps can be complex, with the formation of intermediate carbonate species.[2]

Crystallographic Data

Lanthanum oxalate typically crystallizes as a decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$) with a monoclinic crystal structure. However, variations in the degree of hydration can occur.

Laboratory/Study	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
Tyrpekl et al.[4][5]	Monoclinic	P2 ₁ /c	11.33	9.63	10.45	114.4
Huang et al. (as cited in[4])	Monoclinic	P2 ₁ /c	Not specified	Not specified	Not specified	Not specified
Another Study[6]	Monoclinic	P2 ₁ /a	10.460	9.590	11.358	114.36

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide, based on descriptions from the referenced literature. For precise details, readers should consult the original publications.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition pathway of **lanthanum oxalate** hydrate.

Methodology:

- A small, accurately weighed sample of **lanthanum oxalate** (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- The crucible is placed in a thermogravimetric analyzer.
- The sample is heated from ambient temperature to a final temperature (e.g., 900-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1][4]
- The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.[1]

- The weight loss of the sample as a function of temperature is recorded (TGA curve).
- Simultaneously, the heat flow to or from the sample relative to a reference is measured (DSC curve), indicating endothermic or exothermic transitions.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of **Lanthanum oxalate**.

Methodology:

- A finely ground powder of the **Lanthanum oxalate** sample is prepared to ensure random orientation of the crystallites.
- The powder is mounted on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam (commonly Cu K α radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase.
- The positions and intensities of the diffraction peaks can be used to refine the lattice parameters of the crystal structure.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface features of **Lanthanum oxalate**.

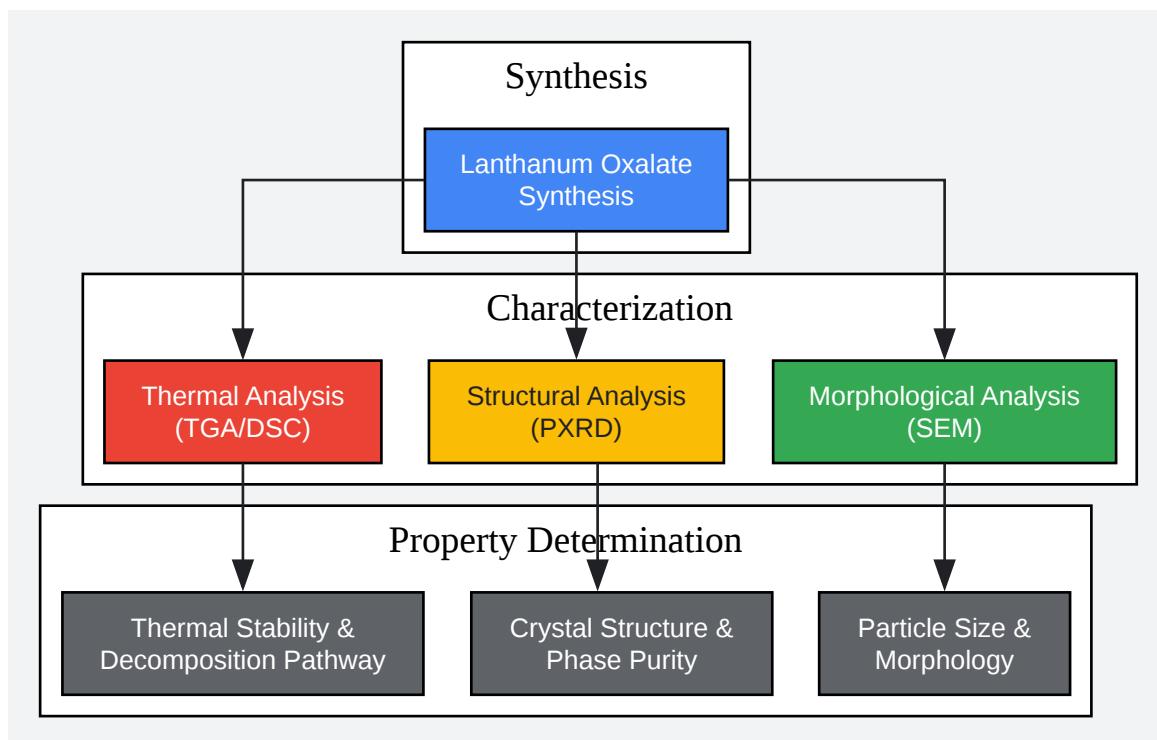
Methodology:

- A small amount of the **Lanthanum oxalate** powder is mounted on an SEM stub using conductive adhesive tape or carbon paint.

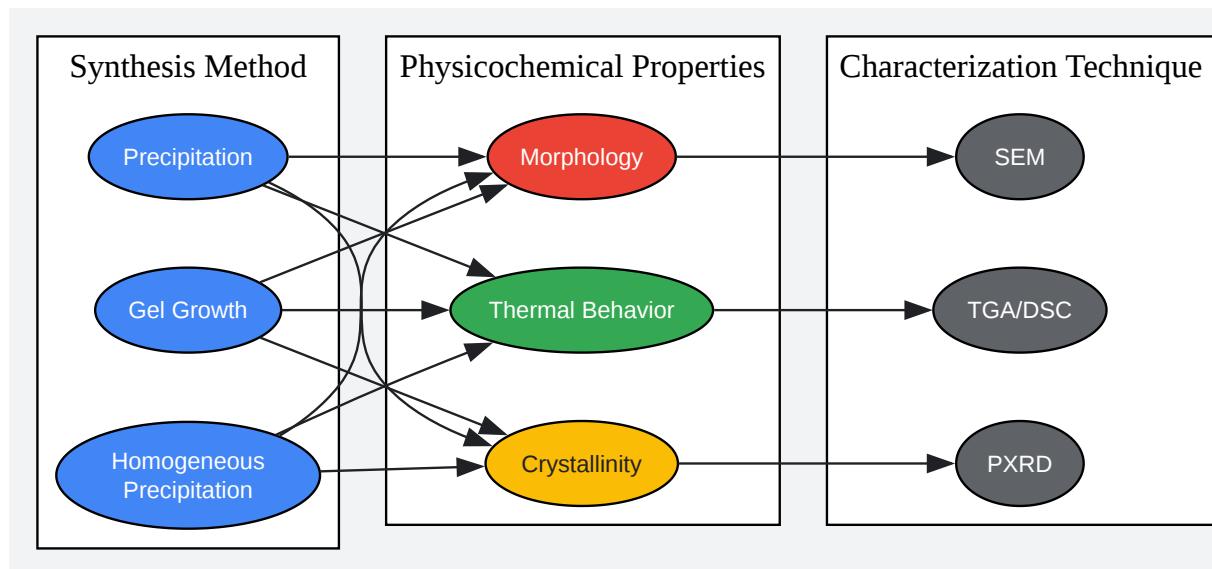
- The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
- The stub is placed in the SEM chamber, and the chamber is evacuated to high vacuum.
- A focused beam of high-energy electrons is scanned across the sample surface.
- The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are detected to form an image.
- The magnification and accelerating voltage are adjusted to obtain high-resolution images of the sample's morphology. The morphology of **Lanthanum oxalate** can vary significantly with the synthesis method, with reports of hierarchical micro-particles and nanotubes.[7][8]

Visualizations

The following diagrams illustrate the typical workflow for **Lanthanum oxalate** characterization and the relationships between its synthesis, properties, and analytical techniques.



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Figure 1. Experimental workflow for **Lanthanum oxalate** characterization.[Click to download full resolution via product page](#)**Figure 2.** Logical relationships in **Lanthanum oxalate** analysis.**Need Custom Synthesis?**

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